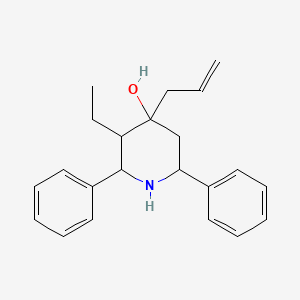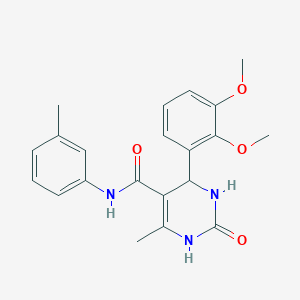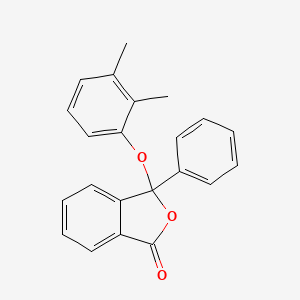![molecular formula C21H21ClO3 B4961045 1-chloro-4-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene](/img/structure/B4961045.png)
1-chloro-4-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-chloro-4-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene, also known as GW501516, is a synthetic drug that was developed in the 1990s as a potential treatment for cardiovascular disease and metabolic disorders. However, it was later discovered to have performance-enhancing effects and was banned by the World Anti-Doping Agency in 2009. Despite its ban, GW501516 is still widely used by athletes and bodybuilders due to its ability to increase endurance and reduce body fat.
Mécanisme D'action
1-chloro-4-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene works by activating the peroxisome proliferator-activated receptor delta (PPARδ) in the body. PPARδ is a nuclear receptor that plays a key role in regulating lipid metabolism and energy homeostasis. Activation of PPARδ leads to increased fatty acid oxidation and glucose uptake in skeletal muscle, which results in improved endurance and reduced body fat.
Biochemical and Physiological Effects:
1-chloro-4-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene has been shown to have a number of biochemical and physiological effects. It increases the expression of genes involved in fatty acid oxidation and glucose uptake, leading to improved endurance and reduced body fat. Additionally, it has been shown to reduce inflammation and protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
1-chloro-4-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene has several advantages for use in lab experiments. It is relatively easy to synthesize and has a well-characterized mechanism of action. Additionally, it has been shown to have a number of beneficial effects on metabolism and inflammation. However, there are also limitations to its use. It is a banned substance and therefore cannot be used in human trials. Additionally, there are concerns about its potential side effects, particularly in the long term.
Orientations Futures
There are several potential future directions for research on 1-chloro-4-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene. One area of interest is its potential as a treatment for metabolic disorders such as diabetes and obesity. Additionally, there is interest in developing safer and more effective PPARδ agonists that do not have the same potential for side effects as 1-chloro-4-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene. Finally, there is interest in understanding the long-term effects of 1-chloro-4-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene use on metabolism and overall health.
Méthodes De Synthèse
1-chloro-4-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene is synthesized through a multistep process that involves several chemical reactions. The starting material is naphthalene, which undergoes chlorination to yield 1-chloronaphthalene. The chloronaphthalene is then reacted with 3-(2-methoxy-4-methylphenoxy)propylamine to yield 1-chloro-4-[3-(2-methoxy-4-methylphenoxy)propyl]naphthalene. Finally, this compound is reacted with sodium hydroxide to yield the final product, 1-chloro-4-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene.
Applications De Recherche Scientifique
1-chloro-4-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to improve insulin sensitivity, reduce inflammation, and protect against oxidative stress. Additionally, it has been studied for its potential to treat conditions such as diabetes, obesity, and cardiovascular disease.
Propriétés
IUPAC Name |
1-chloro-4-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClO3/c1-15-8-10-20(21(14-15)23-2)25-13-5-12-24-19-11-9-18(22)16-6-3-4-7-17(16)19/h3-4,6-11,14H,5,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXIUNBYPGIGLNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCOC2=CC=C(C3=CC=CC=C32)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-4-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-ethoxyphenyl)-2-(2-methyl-4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4960965.png)
![3-[2-(2-naphthyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4960982.png)

![4'-(3,4-dimethylphenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B4960991.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(4-fluorophenyl)acetamide](/img/structure/B4960993.png)
![4-methyl-N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}-2-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B4961005.png)
![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-(3,5-dimethyl-4-isoxazolyl)acetamide](/img/structure/B4961013.png)
![N-({[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4961018.png)

![2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(3-hydroxy-2,2-dimethylpropyl)-5-methoxybenzamide](/img/structure/B4961025.png)


![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N'-phenylthiourea](/img/structure/B4961044.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-pyridinecarboxamide](/img/structure/B4961050.png)